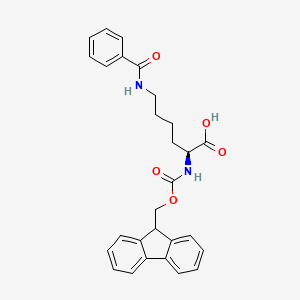

N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysine” is a derivative of lysine, an essential amino acid . It has a molecular formula of C21H24N2O4 .

Synthesis Analysis

While specific synthesis methods for “N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine” were not found, a similar compound was synthesized using Fmoc-a-amino acids and dicyclohexylcarbodiimide (DCC) mixtures .Molecular Structure Analysis

The molecular structure of “N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysine” includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .Physical And Chemical Properties Analysis

The average mass of “N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysine” is 368.426 Da and its monoisotopic mass is 368.173615 Da .Applications De Recherche Scientifique

Peptide-Based Hydrogels

“Fmoc-Lys(Bz)-OH” is used in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications. These hydrogels can serve as drug delivery systems and diagnostic tools for imaging .

Synthesis of Fluorescent Building Blocks

The compound is utilized in the synthesis of fluorescent building blocks like Fmoc-Lys(5-Fam), which are important for labeling peptides and proteins for visualization and tracking in various biological studies .

Solid Phase Peptide Synthesis (SPPS)

“Fmoc-Lys(Bz)-OH” plays a crucial role in solid-phase peptide synthesis, a method widely used for synthesizing peptides in both research and industrial settings. This process involves a solid polymeric protecting group and allows the use of an excess of reagents to drive reactions to completion .

Greener Solvent Use in SPPS

Recent studies have proposed the use of greener solvents in SPPS to reduce environmental impact. “Fmoc-Lys(Bz)-OH” is part of this effort, contributing to more sustainable peptide synthesis practices .

Solution-Phase Peptide Synthesis

In addition to SPPS, “Fmoc-Lys(Bz)-OH” is also used in solution-phase peptide synthesis, particularly for DNA-encoded chemical libraries. This involves reaction conditions and protecting group strategies tailored for this specific synthesis method .

Process Mass Intensity Reduction

The compound is involved in efforts to reduce Process Mass Intensity (PMI) in peptide production, aiming to make pharmaceutical grade peptide synthesis more efficient and less wasteful .

Propriétés

IUPAC Name |

(2S)-6-benzamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O5/c31-26(19-10-2-1-3-11-19)29-17-9-8-16-25(27(32)33)30-28(34)35-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-7,10-15,24-25H,8-9,16-18H2,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHKYEOLYRBPJT-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2949854.png)

![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2949855.png)

![5-bromo-2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2949856.png)

![N-benzyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2949859.png)

![3-Methyl-6-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2949862.png)

![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)

![Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B2949865.png)

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/no-structure.png)